5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a thiophene derivative with a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Boronic acids or halides in the presence of palladium catalysts under Suzuki or Heck coupling conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Cancer Research: Thienopyrimidine derivatives have been investigated as CDK2 inhibitors, showing promising cytotoxic activities against various cancer cell lines.
Antiviral Research: The compound and its derivatives have been explored for their antiviral properties, particularly against RNA and DNA viruses.
Mechanism of Action
The mechanism of action of 5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves several molecular targets and pathways:
Neuroprotection: The compound exerts its neuroprotective effects by inhibiting endoplasmic reticulum (ER) stress and apoptosis.
Cancer Inhibition: As a CDK2 inhibitor, the compound interferes with the cell cycle progression, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
Furo[2,3-d]pyrimidine Derivatives: These compounds also exhibit similar pharmacological properties and have been explored for their antiviral and anticancer activities.
Uniqueness
5-ETHYL-3-(4-METHOXYPHENYL)-2,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of neuroprotective, anti-inflammatory, and anticancer properties makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-ethyl-3-(4-methoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-5-14-10(2)22-16-15(14)17(20)19(11(3)18-16)12-6-8-13(21-4)9-7-12/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGCZUANWGYYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=N2)C)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.